molecular formula C13H27N3 B1437542 1-Isobutyl-4-piperidin-4-yl-piperazine CAS No. 1082545-66-1

1-Isobutyl-4-piperidin-4-yl-piperazine

Cat. No.: B1437542
CAS No.: 1082545-66-1
M. Wt: 225.37 g/mol
InChI Key: KSCYFEWQDWKYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutyl-4-piperidin-4-yl-piperazine is a piperazine derivative featuring a piperidine ring substituted at the 4-position and an isobutyl group at the 1-position of the piperazine core. The isobutyl substituent introduces steric bulk and lipophilicity, which may influence binding affinity, pharmacokinetics, and selectivity compared to analogs with smaller alkyl or aromatic groups.

Properties

CAS No.

1082545-66-1

Molecular Formula

C13H27N3

Molecular Weight

225.37 g/mol

IUPAC Name

1-(2-methylpropyl)-4-piperidin-4-ylpiperazine

InChI

InChI=1S/C13H27N3/c1-12(2)11-15-7-9-16(10-8-15)13-3-5-14-6-4-13/h12-14H,3-11H2,1-2H3

InChI Key

KSCYFEWQDWKYIK-UHFFFAOYSA-N

SMILES

CC(C)CN1CCN(CC1)C2CCNCC2

Canonical SMILES

CC(C)CN1CCN(CC1)C2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound Substituent (R) LogP* Solubility (mg/mL) Melting Point (°C)
1-Isobutyl-4-piperidin-4-yl-piperazine Isobutyl ~2.8† Low (aqueous) Not reported
1-Methyl-4-piperidin-4-yl-piperazine Methyl ~1.5‡ Moderate 23995-88-2
1-(4-Chlorophenyl)piperazine 4-Chlorophenyl ~3.1 Very low 38212-33-8
1-Isopropyl-4-[2-aryl-diazenyl]piperazine Isopropyl + diazenyl ~2.5–3.0 Low 100–120

*Predicted or experimentally derived; †Estimated based on isobutyl group contribution; ‡From analog data in .

Key Observations :

  • The isobutyl group increases lipophilicity (LogP) compared to methyl but remains less lipophilic than aromatic substituents (e.g., 4-chlorophenyl). This may enhance blood-brain barrier penetration, relevant for CNS-targeted applications .
  • Solubility decreases with larger alkyl or aryl groups, necessitating formulation adjustments for in vivo studies .

Pharmacological Activity

Table 2: Receptor Affinity and Functional Activity

Compound Target Receptor IC50/Ki (nM) Functional Role
1-Isobutyl-4-piperidin-4-yl-piperazine Neurokinin NK1 Not reported Potential antagonist (inferred from )
MCL0129 (MC4 antagonist) Melanocortin-4 (MC4) 7.9 Antagonist
4-[4-(1H-Indol-3-yl)butyl]piperazines Dopamine D4, 5-HT1D 10–100 Agonist
1-(4-Chlorophenyl)piperazine Serotonin 5-HT2A ~500 Partial agonist

Key Observations :

  • Piperazine derivatives with bulky substituents (e.g., isobutyl, indol-3-ylbutyl) often target G protein-coupled receptors (GPCRs) like neurokinin or melanocortin receptors, modulating pathways for anxiety, depression, or pain .
  • Smaller substituents (e.g., methyl) may lack the steric requirements for high-affinity binding to these receptors but could improve metabolic stability .

Key Observations :

  • Microwave-assisted synthesis (e.g., HCl-catalyzed cyclization) offers higher yields and shorter reaction times for methyl-substituted analogs .
  • Diazenyl derivatives require multi-step coupling, reducing overall efficiency .

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